![molecular formula C12H22N8O2 B12097656 2-amino-N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B12097656.png)
2-amino-N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Arg-His-NH2 is a dipeptide consisting of the amino acids arginine and histidine, with an amide group at the C-terminus. This compound is of interest due to its potential biological activities and applications in various fields, including biochemistry, medicine, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-His-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, arginine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, histidine, is activated and coupled to the growing peptide chain.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product, .
Industrial Production Methods
In an industrial setting, the production of H-Arg-His-NH2 can be scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform the synthesis with high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
H-Arg-His-NH2: can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized, affecting the peptide’s biological activity.
Reduction: The peptide can be reduced under specific conditions, altering its structure and function.
Substitution: The amino groups in arginine and histidine can participate in substitution reactions, leading to modified peptides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) can be employed.
Substitution: Various chemical reagents, such as acylating agents, can be used to modify the peptide.
Major Products Formed
Oxidation: Oxidized forms of histidine and arginine residues.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Modified peptides with new functional groups attached to the amino acids.
Aplicaciones Científicas De Investigación
H-Arg-His-NH2: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based products and materials.
Mecanismo De Acción
The mechanism of action of H-Arg-His-NH2 involves its interaction with various molecular targets and pathways:
Molecular Targets: The peptide can bind to specific receptors or enzymes, influencing their activity.
Pathways Involved: It can modulate signaling pathways, such as those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to various biological effects.
Comparación Con Compuestos Similares
H-Arg-His-NH2: can be compared with other similar dipeptides:
H-Arg-Lys-NH2: Similar structure but with lysine instead of histidine, leading to different biological activities.
H-His-His-NH2: Contains two histidine residues, which may result in distinct interactions and functions.
H-Arg-His-NH2:
Propiedades
Fórmula molecular |
C12H22N8O2 |
|---|---|
Peso molecular |
310.36 g/mol |
Nombre IUPAC |
2-amino-N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C12H22N8O2/c13-8(2-1-3-18-12(15)16)11(22)20-9(10(14)21)4-7-5-17-6-19-7/h5-6,8-9H,1-4,13H2,(H2,14,21)(H,17,19)(H,20,22)(H4,15,16,18) |
Clave InChI |
VORFWIJIZLIOII-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


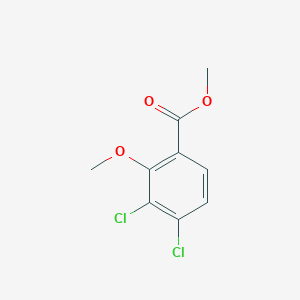
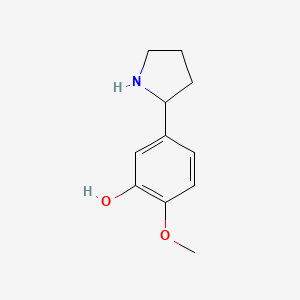
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12097582.png)

![2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12097593.png)


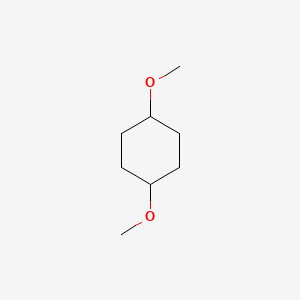
![11-[6-Carboxy-3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxyoxan-2-yl]oxy-2,5,6,10,10,14-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-21-carboxylic acid](/img/structure/B12097627.png)
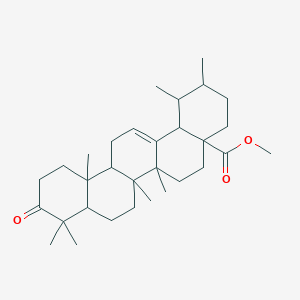
amine](/img/structure/B12097641.png)

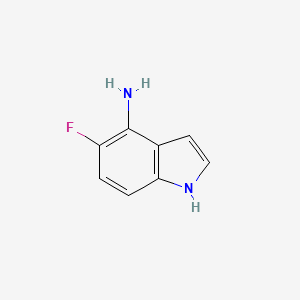
![Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate](/img/structure/B12097665.png)
